Pyrrolidine-1-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIRWPZTWLVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383243 | |
| Record name | Pyrrolidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13932-58-6 | |
| Record name | Pyrrolidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pyrrolidine 1 Carboximidamide and Its Derivatives
Oxidative Decarboxylation Approaches
Oxidative decarboxylation of amino acids provides a powerful tool for the synthesis of complex nitrogen-containing heterocycles. This strategy involves the removal of a carboxyl group from an amino acid precursor, followed by the formation of a reactive intermediate that can be trapped to yield the desired product.
L-Proline-Based Oxidative Decarboxylation for Pyrrolidine-1-carboximidamide Unit Synthesis
The synthesis of 2-aminopyrrolidine-1-carboxamidine derivatives can be achieved through the oxidative decarboxylation of carbamimidoyl-L-proline. researchgate.netnih.gov This approach utilizes a pair of reagents, such as silver(I)/peroxydisulfate (Ag(I)/S₂O₈²⁻), to facilitate the decarboxylation process. researchgate.net The reaction proceeds through the formation of an iminium intermediate, which is then trapped intermolecularly by a nucleophile to yield the final product. researchgate.netnih.gov This method has been successfully applied to the synthesis of various 2-aminopyrrolidine-1-carboxamidine derivatives. nih.gov
While palladium-catalyzed decarboxylation of L-proline is a known method for producing pyrrolidine (B122466), the high reactivity of the resulting pyrrolidine can lead to low selectivity due to side reactions like dehydrogenation and degradation. acs.orgresearchgate.net However, modifying the catalyst, for instance by using a Pd/ZrO₂ catalyst modified with lead, has been shown to remarkably increase the selectivity for pyrrolidine formation under specific temperature and pressure conditions in water. acs.org
It is important to note that the direct decarboxylation of L-proline by heating, even with a copper catalyst, has been reported to be low yielding and requires high temperatures, with decomposition being a significant competing reaction. sciencemadness.org
L-Arginine-Based Oxidative Decarboxylation for this compound Unit Synthesis
An alternative and complementary strategy for the synthesis of the 2-aminopyrrolidine-1-carboxamidine unit involves the oxidative decarboxylation of L-arginine derivatives. nih.gov This method proceeds through the oxidative decarboxylation of an Nα-acyl-L-arginine derivative, which then undergoes an intramolecular trapping of the resulting acyliminium intermediate. nih.gov This intramolecular cyclization, when applicable, can lead to higher yields compared to the intermolecular approach starting from L-proline. nih.gov
The reaction conditions for the oxidative decarboxylation of Nα-acyl-L-arginine derivatives have been screened, with reagents like diacetoxyiodobenzene/iodine (DIB/I₂) in a mixture of acetic acid and dichloromethane proving effective. nih.gov The proposed mechanism for this transformation involves the formation of an acyliminium intermediate that cyclizes to form the pyrrolidine ring. nih.gov This bio-inspired synthesis approach has been postulated to be involved in the formation of natural products like crambescin A2-448 from arginine. nih.gov
| Starting Material | Reagents | Key Intermediate | Trapping Strategy | Product | Reference |
| Carbamimidoyl-L-proline | Ag(I)/S₂O₈²⁻ | Iminium | Intermolecular | 2-Aminopyrrolidine-1-carboxamidine derivatives | researchgate.netnih.gov |
| Nα-Acyl-L-arginine | DIB/I₂ | Acyliminium | Intramolecular | 2-Aminopyrrolidine-1-carboxamidine derivatives | nih.gov |
Intermolecular and Intramolecular Trapping Strategies for Iminium Intermediates
The formation of a reactive iminium intermediate is a key step in the oxidative decarboxylation of both L-proline and L-arginine derivatives. The subsequent trapping of this intermediate determines the final product structure.
Intermolecular Trapping: In the L-proline-based approach, the iminium intermediate is trapped by an external nucleophile. researchgate.netnih.gov This strategy offers a broader scope for the synthesis of a variety of 2-aminopyrrolidine-1-carboxamidine derivatives by simply changing the nucleophile used in the reaction. nih.gov The generation of iminium ions from other cyclic amines, such as tetrahydroisoquinolines, using visible light photoredox catalysis has also been shown to allow for versatile nucleophilic trapping. nih.gov
Intramolecular Trapping: The L-arginine-based synthesis relies on an intramolecular trapping of the acyliminium intermediate. nih.gov This cyclization is often more efficient and can lead to higher yields of the desired pyrrolidine derivative. nih.gov The formation of pyrrolidines through intramolecular attack of an amino radical on a double bond is a known synthetic strategy. chempedia.info
Direct Reaction and Cyclization Approaches
Besides oxidative decarboxylation, direct reaction of pyrrolidine with carboxylic acid derivatives and various cyclization reactions represent important synthetic routes to this compound and its precursors.
Direct Reaction of Pyrrolidine with Carboxylic Acid Derivatives
The direct reaction of pyrrolidine with suitable carboxylic acid derivatives can be a straightforward method for the synthesis of pyrrolidine-containing amides. For instance, the synthesis of N-(1-oxo-1-(phenylamino)propan-2-yl)-1-tosylpyrrolidine-2-carboxamide has been reported. nih.gov This suggests that pyrrolidine can act as a nucleophile to react with activated carboxylic acid derivatives to form amide bonds. While this example does not directly yield a carboximidamide, it demonstrates the principle of forming a C-N bond with the pyrrolidine nitrogen. The synthesis of pyrrolidine-3-carboxylic acid derivatives has also been achieved through various reaction pathways, including asymmetric Michael addition reactions. acs.orgresearchgate.net
Cyclization Reactions for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring itself is a critical step in the synthesis of this compound precursors. A variety of cyclization strategies have been developed to construct this five-membered heterocycle.
One of the most common methods is the 1,3-dipolar cycloaddition reaction. This involves the reaction of an azomethine ylide, which can be generated from the decarboxylative condensation of an amino acid like L-proline with a carbonyl compound, and a dipolarophile. nih.govnih.gov This method is highly effective for the stereoselective construction of substituted pyrrolidines. nih.gov
Other cyclization methods include:
Reductive amination of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction. mdpi.com
Cyclization of amino alcohols or amino ketones . mdpi.com
Mannich reaction followed by cyclization and reduction. mdpi.com
Intramolecular aza-Michael cyclization , which has been developed into an asymmetric 'clip-cycle' synthesis for 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk
Intramolecular hydroalkylation of ynamides to form tetrahydropyridines and piperidines, which showcases the potential for cyclization onto activated triple bonds. researchgate.net
Cascade reactions , which can lead to the formation of the 5-membered N-heterocyclic ring of pyrrolidine derivatives. wikipedia.org
These cyclization reactions provide access to a wide range of substituted pyrrolidines, which can then be further functionalized to introduce the carboximidamide group.
| Cyclization Method | Key Reactants | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Azomethine ylide, Dipolarophile | Substituted pyrrolidines | nih.govnih.gov |
| Reductive Amination | 1,4-Dicarbonyl compound, Amine | Pyrrolidines | mdpi.com |
| Aza-Michael Cyclization | N-protected bis-homoallylic amines | Substituted pyrrolidines | whiterose.ac.uk |
| Cascade Reactions | Various | Pyrrolidine derivatives | wikipedia.org |
Formation of the Carboximidamide Functional Group
The introduction of the carboximidamide functional group onto the pyrrolidine nitrogen is a critical step in the synthesis of this compound. This transformation can be achieved through several synthetic routes, primarily involving the reaction of pyrrolidine with a suitable guanidinylating agent.
One common approach involves the reaction of pyrrolidine with cyanamide (B42294). This reaction typically requires elevated temperatures to proceed. For instance, the reaction of L-proline with cyanamide at 100 °C has been used to synthesize carbamimidoyl-L-proline, a direct precursor to a substituted this compound. nih.gov
Another versatile method for the formation of the carboximidamide group is the reaction of a secondary amine, such as pyrrolidine, with isourea or isothiourea derivatives. Reagents like O-methylisourea or S-methylisothiourea can serve as effective guanidinylating agents, reacting with the secondary amine to yield the desired carboximidamide. A general scheme for this type of reaction involves the treatment of a primary or secondary amine with O-methylisourea, S-methyl-N-guanylisothiourea, or S-methyl-N-phenylisothiourea to produce the corresponding guanide, biguanide (B1667054), or phenylguanide derivatives. researchgate.net
Furthermore, the synthesis of a 2-aminopyrrolidine-1-carboxamidine unit has been accomplished through the oxidative decarboxylation of carbamimidoyl-l-proline. This reaction proceeds via the formation of an iminium intermediate which is then trapped by a nucleophile. nih.gov This method highlights a pathway to more complex derivatives of this compound.
The following table summarizes common reagents used for the formation of the carboximidamide functional group on a pyrrolidine scaffold:
| Reagent | Reaction Conditions | Product |
| Cyanamide | High Temperature (e.g., 100 °C) | This compound |
| O-Methylisourea | Varies | This compound |
| S-Methylisothiourea | Varies | This compound |
Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways to enhanced efficiency, stereocontrol, and functional group tolerance. Both organocatalysis and metal-based catalysis have been extensively explored for the construction of the core pyrrolidine framework.
Organocatalysis in Asymmetric Pyrrolidine Synthesis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. mdpi.comnih.gov Proline and its derivatives are prominent organocatalysts in this field, capable of promoting a variety of asymmetric transformations that lead to the formation of substituted pyrrolidines. mdpi.comnih.gov The birth of modern asymmetric organocatalysis can be traced back to the early 2000s with reports on the use of L-proline to catalyze intermolecular aldol reactions and the application of imidazolidinones in asymmetric Diels-Alder cycloadditions. mdpi.comnih.gov A significant advancement was the development of diarylprolinol silyl ethers, which have proven to be highly effective for the asymmetric functionalization of aldehydes. mdpi.comnih.gov
These organocatalytic methods enrich the toolbox for synthesizing chiral polysubstituted pyrrolidines, which are valuable precursors for more complex molecules. researchgate.net The strategies often involve [3+2] cycloadditions based on iminium activation, chiral Brønsted acid catalysis, and bifunctional organocatalysis. researchgate.net
Metal-Free Catalysis in N-Heterocyclic Framework Construction
The construction of N-heterocyclic frameworks, including the pyrrolidine ring, can be achieved using metal-free catalytic systems, which are advantageous in avoiding residual metal contamination in the final products. nih.govscispace.com These methods often rely on the use of clean and environmentally friendly reagents and conditions. nih.govscispace.com For instance, intramolecular electrochemical C-H aminations represent a green methodology for constructing N-heterocycles by using electricity as the redox agent. nih.gov
Visible-light-mediated catalysis using organic dyes has also gained prominence as a metal-free approach. scispace.com These methods offer a cost-effective and less toxic alternative to transition-metal photocatalysts for assembling various heterocyclic scaffolds. scispace.com
Application of Specific Metal Catalysts (e.g., Gold, Palladium, Cobalt, Nickel)
A variety of transition metals have been successfully employed as catalysts in the synthesis of pyrrolidine derivatives, each offering unique reactivity and selectivity.
Gold Catalysis: Gold catalysts have been utilized in tandem reactions for the stereoselective synthesis of pyrrolidine derivatives. nih.gov For example, a gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction provides access to pyrrolidines bearing a tetrasubstituted carbon stereocenter. nih.gov Another approach involves a gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to produce enantioenriched pyrrolidines. researchgate.netgoogle.com
Palladium Catalysis: Palladium-catalyzed reactions are widely used for the synthesis of pyrrolidines. These include enantio- and diastereoselective syntheses involving intramolecular nucleopalladation of tethered amines. biosynth.com Palladium-catalyzed carboamination reactions have also been developed to produce enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. researchgate.net
Cobalt Catalysis: Cobalt catalysts have been employed in the synthesis of pyrrolidines and pyrrolidinones from levulinic acid and primary amines. researchgate.net Cobalt-catalyzed reductive coupling of nitriles and acrylamides also provides a route to pyrrolidinone derivatives. wikipedia.org Industrially, pyrrolidine is prepared using a cobalt- and nickel oxide catalyst.
Nickel Catalysis: Nickel catalysts are also utilized in pyrrolidine synthesis. For instance, an improved nickel pincer complex has been developed for the cross-coupling of nonactivated secondary alkyl halides in the synthesis of pyrrolidine derivatives. nih.gov The industrial synthesis of pyrrolidine from 1,4-butanediol and ammonia employs a cobalt- and nickel oxide catalyst.
The following table provides a summary of representative metal-catalyzed reactions for pyrrolidine synthesis:
| Metal Catalyst | Reaction Type | Key Features |
| Gold (Au) | Tandem Alkyne Hydroamination/Allylation | Stereoselective formation of tetrasubstituted carbons. nih.gov |
| Palladium (Pd) | Enantio- and Diastereoselective Cyclization | High enantio- and diastereoselectivity. biosynth.com |
| Cobalt (Co) | Reductive Amination/Cyclization | Synthesis from readily available starting materials. researchgate.net |
| Nickel (Ni) | Cross-Coupling | Formation of C-C bonds in pyrrolidine derivatives. nih.gov |
Silver(I)/Peroxydisulfate Reagent Pair in Radical Decarboxylation
The Silver(I)/peroxydisulfate (Ag(I)/S₂O₈²⁻) reagent pair is a potent system for initiating radical reactions, particularly oxidative decarboxylation. This methodology has been applied to the synthesis of a 2-aminopyrrolidine-1-carboxamidine unit from l-proline and l-arginine derivatives. nih.gov The process involves the oxidative decarboxylation of an amino acid derivative to generate an iminium intermediate, which can then be trapped either inter- or intramolecularly by a nucleophile. nih.gov This approach offers a unique pathway to functionalized this compound derivatives.
Stereoselective and Enantioselective Synthesis
The stereochemical configuration of pyrrolidine derivatives is often crucial for their biological activity. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. nih.gov
Stereoselective synthesis of pyrrolidine derivatives can be achieved through various strategies, including the functionalization of an existing chiral pyrrolidine ring, often derived from proline or 4-hydroxyproline. nih.gov Alternatively, stereoselective cyclization of acyclic precursors can lead to optically pure pyrrolidine derivatives. nih.gov
Catalytic hydrogenation of substituted pyrroles is another effective method for the diastereoselective synthesis of functionalized pyrrolidines, capable of creating up to four new stereocenters with high selectivity. The reaction is believed to proceed through a two-step hydrogenation sequence.
Enantioselective synthesis often relies on the use of chiral catalysts. As discussed in the catalytic strategies section, both organocatalysts and chiral metal complexes have been successfully employed to control the stereochemical outcome of reactions leading to pyrrolidine formation. mdpi.comnih.govbiosynth.comresearchgate.net For instance, palladium-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives has been reported with high levels of stereocontrol. biosynth.com Similarly, organocatalytic approaches have proven highly effective in constructing chiral pyrrolidine scaffolds. mdpi.comnih.gov
Chiral Proline-Derived Catalysts in Asymmetric Reactions
Proline and its derivatives have emerged as powerful and versatile organocatalysts in a wide array of asymmetric transformations. nih.gov The unique structural features of proline, namely the secondary amine within a rigid five-membered ring and the presence of a carboxylic acid group, allow it to efficiently catalyze reactions by forming key enamine intermediates. nih.gov The carboxylic acid moiety can act as a hydrogen bond donor, effectively coordinating with electrophiles and directing their approach to one of the diastereotopic faces of the transient enamine, thus inducing high stereoselectivity. nih.gov
While proline itself is a highly effective catalyst, its efficacy can be limited in certain applications. This has spurred the development of various proline derivatives to enhance their catalytic activity, selectivity, and substrate scope. researchgate.net These modifications often involve the transformation of the carboxylic acid group into amides, leading to the creation of prolinamides. nih.gov Chiral prolinamides have been successfully employed in promoting asymmetric direct aldol reactions and, to a lesser extent, the conjugate addition of carbonyl compounds to electron-deficient π-systems. nih.gov
Further advancements have led to the development of bifunctional prolinamide-based organocatalysts. For instance, conjugating (S)-proline with stereoisomeric 2-hydroxy-3-aminopinanes has yielded catalysts that are effective in asymmetric aldol reactions conducted in water, an environmentally benign solvent. nih.gov Another class of modified catalysts includes N-prolyl sulfinamides, which contain two stereogenic centers and have been successfully applied in asymmetric aldol reactions under solvent-free conditions. mdpi.com
The strategic design of these chiral proline-derived catalysts, which often involves creating an optimal distance and orientation between the secondary amine and a hydrogen bond donor, is crucial for achieving high levels of stereocontrol in the synthesis of complex chiral molecules. mdpi.com
Enantioselective Lithiation of N-Boc Pyrrolidine
Enantioselective lithiation of N-Boc-pyrrolidine represents a powerful strategy for the asymmetric synthesis of 2-substituted pyrrolidine derivatives. This method typically involves the deprotonation of N-Boc-pyrrolidine using a strong base, such as sec-butyllithium or isopropyllithium, in the presence of a chiral ligand. nih.govresearchgate.net Sparteine and its analogues are commonly employed as chiral diamine ligands to control the stereochemical outcome of the deprotonation, leading to the formation of a configurationally stable 2-pyrrolidinolithium species with high enantiomeric excess. nih.govnih.gov
The choice of the chiral ligand is critical in determining the enantioselectivity of the process. Studies have shown that different sparteine-like diamines can lead to opposite enantioselectivity. For instance, while (-)-sparteine typically facilitates the removal of the pro-S proton, certain (-)-cytisine-derived diamines have been shown to preferentially remove the pro-R proton, achieving high enantiomeric ratios (er up to 95:5). nih.govresearchgate.net
The resulting enantiomerically enriched organolithium intermediate can be trapped with various electrophiles to afford a wide range of 2-substituted N-Boc-pyrrolidines. A significant application of this methodology is in the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. nih.govorganic-chemistry.org This involves the transmetalation of the 2-pyrrolidinolithium species with zinc chloride to generate a stereochemically rigid 2-pyrrolidinozinc reagent. nih.gov This organozinc intermediate can then undergo a Negishi-type cross-coupling reaction with various aryl halides in the presence of a palladium catalyst, such as one generated from Pd(OAc)2 and PtBu3-HBF4, to produce 2-aryl-N-Boc-pyrrolidines with excellent enantioselectivity (typically 96:4 er). nih.govorganic-chemistry.org
This one-pot procedure, combining enantioselective deprotonation, transmetalation, and palladium-catalyzed cross-coupling, provides a convergent and reliable route to a diverse array of functionalized 2-aryl-N-Boc-pyrrolidines, which are valuable building blocks in medicinal chemistry. nih.govorganic-chemistry.org
Table 1: Enantioselective Lithiation of N-Boc Pyrrolidine - Research Findings
| Ligand | Base | Key Outcome | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| (-)-Sparteine | sec-Butyllithium | Formation of 2-pyrrolidinolithium species | High | nih.gov |
Synthesis of Diastereomeric Pyrrolidine Sulfamides
An efficient synthetic route for the enantioselective preparation of pyrrolidine-sulfamide ligands has been developed utilizing the Mitsunobu reaction as a key step. researchgate.netbenthamdirect.com This methodology starts from readily available chiral precursors, such as (R)- or (S)-(S)-1-benzylpyrrolidin-2-ylmethanol. researchgate.netbenthamdirect.com
The core of this strategy involves the reaction of the starting amino alcohol with tert-butyl pyrrolidin-1-yl-sulfonylcarbamate, which serves as a non-conventional nucleophilic source under Mitsunobu conditions. researchgate.netbenthamdirect.com Interestingly, while similar reactions with diastereomeric amino alcohols often lead to piperidine (B6355638) derivatives through ring expansion, this specific transformation yields only the desired pyrrolidine derivatives. benthamdirect.com This outcome is attributed to neighboring group participation, where an internal backside nucleophilic substitution (SNi) mechanism leads to the retention of configuration at the exocyclic stereocenter. benthamdirect.com
The final step in the synthesis involves the removal of the N-Boc protecting group from the sulfamide moiety. researchgate.netbenthamdirect.com This deprotection step affords the chiral diastereomeric pyrrolidine sulfamides, which have significant potential as chiral ligands in asymmetric catalysis. researchgate.netbenthamdirect.com
Table 2: Synthesis of Diastereomeric Pyrrolidine Sulfamides - Key Reaction
| Starting Material | Reagent | Key Reaction Type | Product | Reference |
|---|
Collective Stereoselective Total Synthesis
The pyrrolidine scaffold is a ubiquitous structural motif found in a vast number of biologically active natural products and synthetic compounds. researchgate.net Consequently, the development of stereoselective methods for the synthesis of substituted pyrrolidines is of paramount importance in organic chemistry and drug discovery. nih.gov Collective total synthesis refers to a strategy that allows for the efficient and stereoselective synthesis of multiple, structurally related natural products or complex molecules from a common intermediate or a unified synthetic route.
Recent advancements in synthetic methodology have enabled the collective stereoselective total synthesis of various alkaloids containing the pyrrolidine ring. organic-chemistry.org One such approach involves a metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org This concise strategy facilitates the stereoselective construction of pyrrolidines and piperidines bearing hydrophobic side chains. organic-chemistry.org
Another powerful technique for the stereoselective synthesis of pyrrolidine derivatives is the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. nih.govfigshare.com This method allows for the complete reduction of the aromatic pyrrole ring with excellent diastereoselectivity, leading to the formation of functionalized pyrrolidines with up to four new stereocenters. nih.govfigshare.com The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a substituent on the pyrrole ring creates a stereocenter that directs the subsequent reduction of the heterocyclic core. nih.gov These strategies, which allow for the controlled introduction of multiple stereocenters in a single or a few synthetic steps, are highly valuable for the efficient construction of libraries of complex pyrrolidine-containing molecules for biological screening.
Multicomponent Reactions and One-Pot Syntheses
Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, without the need for isolation and purification of intermediates. nih.govchemrxiv.org These approaches offer significant advantages in terms of step- and atom-economy, reduced waste generation, and operational simplicity, making them particularly attractive for the synthesis of libraries of compounds for drug discovery. nih.govchemrxiv.org
While the direct synthesis of this compound via a multicomponent reaction is not extensively documented, the principles of MCRs can be applied to the synthesis of highly substituted pyrrolidine and pyrrole precursors. For instance, an efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed. This one-pot process involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an oxidative aromatization step.
Similarly, the Groebke–Blackburn–Bienaymé (GBB-3CR) isocyanide-based multicomponent reaction is a versatile tool for the synthesis of various nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines. mdpi.com The development of one-pot processes that incorporate orthogonal reagents into the components of MCRs can significantly increase the synthetic potential and allow for the introduction of diverse functional groups. mdpi.com
The application of computational tools is also emerging as a powerful approach for the discovery of new MCRs. nih.govchemrxiv.org By leveraging knowledge of reaction mechanisms and rules of physical-organic chemistry, algorithms can design and predict the outcomes of novel multicomponent reactions, accelerating the discovery of new synthetic routes to complex molecular scaffolds. nih.govchemrxiv.org
Synthetic Routes to Key Derivatives of this compound
The 2-aminopyrrolidine-1-carboxamidine unit represents a novel and promising structural motif for medicinal chemistry. The first synthesis of this challenging cyclic-guanidine core was achieved through the oxidative decarboxylation of amino acids. nih.gov This methodology utilizes a pair of reagents, silver(I)/peroxydisulfate (Ag(I)/S2O82−), to generate a key iminium intermediate. nih.gov
Two complementary strategies have been developed based on this oxidative decarboxylation approach:
Intermolecular Trapping: This approach starts from L-proline, which is first converted to carbamimidoyl-L-proline. Oxidative decarboxylation of this derivative generates an iminium intermediate that is subsequently trapped by an external N-nucleophile in an intermolecular fashion. This route offers a broader scope for the synthesis of various 2-aminopyrrolidine-1-carboxamidine derivatives. nih.gov
Intramolecular Trapping: This strategy employs acyl L-arginine derivatives as the starting material. Following oxidative decarboxylation to form an acyliminium intermediate, the guanidine (B92328) nitrogen acts as an internal nucleophile, leading to an intramolecular cyclization. While this approach may have a more limited scope, it generally results in higher yields when applicable. nih.gov
The L-proline-based intermolecular approach was successfully utilized in the first racemic synthesis of cernumidine, a natural alkaloid that features the 2-aminopyrrolidine-1-carboxamidine core. nih.gov These synthetic strategies provide a valuable platform for the future exploration of this unique heterocyclic system and its potential applications in drug discovery.
Table 3: Synthetic Approaches to the 2-Aminopyrrolidine-1-carboxamidine Core
| Starting Material | Key Step | Trapping Method | Key Intermediate | Reference |
|---|---|---|---|---|
| L-proline derivative | Oxidative decarboxylation (Ag(I)/S2O82−) | Intermolecular | Iminium | nih.gov |
Synthesis of N'-Hydroxythis compound
The synthesis of N'-hydroxythis compound involves the introduction of a hydroxy group onto the nitrogen of the carboximidamide functional group. While direct synthetic routes for this specific compound are not extensively detailed in readily available literature, its preparation can be conceptualized based on established methods for synthesizing N-hydroxyguanidines and related compounds. A plausible approach involves the reaction of a pyrrolidine-1-carbonitrile with hydroxylamine. Alternatively, one could activate the pyrrolidine nitrogen with a reagent like cyanogen bromide to form a cyanamide, which can then be reacted with hydroxylamine. Another potential route starts with S-methylisothiourea, which can be N-hydroxylated before reacting with pyrrolidine to displace the methylthio group and form the desired product. These generalized pathways are foundational in the synthesis of related structures, such as N-(2-hydroxypropyl)pyrrolidine-1-carboxamide. chemscene.com
Synthesis of Trifluoromethyl-Substituted Pyrrolidine-1-carboximidamides
The incorporation of a trifluoromethyl (CF3) group into the pyrrolidine ring can significantly alter the compound's properties. The synthesis of these derivatives typically begins with a precursor such as (±)-2-(trifluoromethyl)pyrrolidine. ox.ac.uk This fluorinated pyrrolidine can then be used in subsequent steps to build the carboximidamide moiety.
A common strategy involves the reaction of the trifluoromethyl-pyrrolidine with a dicarbonyl chloride, such as 1,10-phenanthroline-2,9-dicarbonyl chloride, in the presence of a base like triethylamine and a solvent like methylene (B1212753) chloride. ox.ac.uk This reaction forms a diamide linkage, demonstrating a reliable method for acylating the nitrogen of the trifluoromethyl-pyrrolidine ring. ox.ac.uk To form the specific carboximidamide, the trifluoromethyl-pyrrolidine would be reacted with a suitable reagent like a Vilsmeier-type reagent or a cyanamide derivative under controlled conditions.
Table 1: Synthesis of Trifluoromethyl-Substituted Pyrrolidine Diamide Ligands
| Starting Material | Reagent | Base | Solvent | Product |
|---|
This table illustrates a representative synthesis for creating an amide bond with a trifluoromethyl-substituted pyrrolidine, a key step towards forming carboximidamide derivatives. ox.ac.uk
Synthesis of Difluoro-Substituted Pyrrolidine-1-carboximidamides
Specific synthetic protocols for difluoro-substituted pyrrolidine-1-carboximidamides are not prominently featured in the reviewed literature. However, the synthesis can be extrapolated from general methods used for creating fluorinated heterocyclic compounds. The process would likely involve a multi-step sequence starting with the construction of a difluorinated pyrrolidine ring. This could potentially be achieved through the cyclization of a difluorinated acyclic precursor or by the direct fluorination of a suitable pyrrolidine derivative. Once the difluoro-pyrrolidine core is obtained, it can be converted to the target carboximidamide using standard methodologies, similar to those described for non-fluorinated or trifluoromethylated analogues. The synthesis of related compounds like difluoromethyl ketones often involves specialized fluorinating agents and carefully controlled reaction conditions to achieve the desired degree of fluorination without unwanted side reactions.
Synthesis of Pyrrolidine-Carboxamide Derivatives
The synthesis of pyrrolidine-carboxamide derivatives is a well-established area, with numerous methods available to construct these valuable compounds. nih.gov These syntheses often start from readily available precursors like proline or 4-hydroxyproline. nih.gov
One prominent method is the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, which provides access to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.gov These carboxylic acid derivatives can then be converted to the corresponding carboxamides through standard amide bond formation reactions. Another approach involves a three-step, two-pot reaction sequence starting from a common butenolide intermediate to prepare 5-(1-alkyl-5-oxopyrrolidin-3-yl)-8-hydroxy- nih.govfrontiersin.org-naphthyridine-7-carboxamides. chemscene.com Furthermore, specific derivatives, such as sulfonylpyrrolidine-2-carboxamides, have been synthesized by reacting the appropriate starting materials in an organic solvent, followed by purification via column chromatography. acs.org
Table 2: Selected Examples of Pyrrolidine-Carboxamide Derivative Synthesis
| Derivative Name | Yield | Melting Point (°C) | Analytical Method |
|---|---|---|---|
| N-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 52% | 131–133 | IR, 1H NMR |
| N-(1-(4-isopropylphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 68% | 86–88 | IR, 1H NMR |
| N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 78% | 145–147 | IR, 1H NMR |
This table presents data on the synthesis of various N-substituted-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamides, highlighting yields and physical characteristics. acs.org
Synthesis of 1,2,3-Triazole-Containing this compound Analogues
The synthesis of analogues containing a 1,2,3-triazole ring often utilizes the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". organic-chemistry.org This reaction provides a powerful tool for linking a pyrrolidine moiety to a triazole ring, often as part of a larger molecular scaffold. mdpi.com
The general strategy involves the preparation of two key intermediates: a pyrrolidine derivative bearing a terminal alkyne and a partner molecule functionalized with an azide group (or vice versa). The CuAAC reaction then joins these two fragments to form the 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This methodology has been successfully applied to create a variety of carboxamide derivatives containing the 1,2,3-triazole scaffold, which have been investigated for various biological activities. unife.it The mild reaction conditions and high yields associated with click chemistry make it an attractive method for generating libraries of complex molecules for drug discovery and other applications. mdpi.com
Synthesis of Diphenylguanidine Derivatives with this compound Moiety
A specific example of this class of compounds is 2,5-dioxo-N,N'-diphenylthis compound. Its synthesis involves the reaction of diphenylguanidine with succinic anhydride. This reaction proceeds in good yield and leads to the formation of the target molecule, which incorporates both the pyrrolidine-2,5-dione structure and the N,N'-diphenylguanidine fragment. The structure and identity of the synthesized compound have been confirmed through various analytical techniques, including 1H and 13C NMR, IR spectroscopy, mass spectrometry, and X-ray structural analysis.
Table 3: Synthesis of 2,5-dioxo-N,N'-diphenylthis compound
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |
|---|
This table summarizes the synthesis of a specific diphenylguanidine derivative containing a this compound moiety.
Mechanistic Studies of Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize this compound and its derivatives is crucial for optimizing existing methods and developing new ones. The formation of the core pyrrolidine ring is often the most complex step, and several distinct mechanistic pathways have been elucidated.
1,3-Dipolar Cycloaddition: This is a powerful method for constructing the five-membered pyrrolidine ring. researchgate.net The reaction involves a 1,3-dipole, typically an azomethine ylide, reacting with a dipolarophile, which is usually an electron-deficient alkene. mdpi.comresearchgate.net The azomethine ylide can be generated in situ, for example, through the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. mdpi.comacs.org The cycloaddition proceeds via a concerted mechanism, and its stereoselectivity is governed by the orientation (endo or exo) of the dipole and dipolarophile in the transition state. frontiersin.orgmdpi.com
Iridium-Catalyzed Reductive Azomethine Ylide Generation: A modern variation involves the reductive generation of azomethine ylides from stable and abundant tertiary amides or lactams. nih.govacs.org This process is catalyzed by an iridium complex, such as Vaska's complex [IrCl(CO)(PPh3)2], with a silane like tetramethyldisiloxane (TMDS) acting as the terminal reductant. ox.ac.ukunife.itnih.gov This method allows for the formation of both stabilized and unstabilized azomethine ylides under mild conditions, which then undergo [3+2] cycloaddition to yield highly substituted pyrrolidines. nih.govacs.org Density functional theory (DFT) calculations have been used to study the transition states, revealing that a balance between asynchronicity and interaction energies controls the observed regio- and diastereoselectivities. ox.ac.uk
Copper-Catalyzed Intramolecular C–H Amination: Another important pathway for pyrrolidine synthesis is the intramolecular amination of C(sp³)–H bonds. nih.govacs.org Copper complexes can catalyze the amination of N-halide amides to form pyrrolidines. nih.govacs.orgresearchgate.net Mechanistic studies, including both experimental work and DFT calculations, suggest a catalytic cycle that can involve Cu(I) and Cu(II) oxidation states. nih.govresearchgate.net The reaction with N-fluoro amides is often preferred over N-chloro amides due to more favorable reaction pathways. nih.govacs.org These studies have also provided evidence for the formation of a copper-fluoride intermediate during the catalytic process. nih.govacs.org The diastereoselectivity of copper-promoted intramolecular aminooxygenation of alkenes has also been investigated, revealing that the stereochemical outcome depends on the position of substituents on the starting material. nih.gov
Analytical Techniques for Compound Verification and Purity Assessment
The structural integrity and purity of newly synthesized lots of this compound and its derivatives are rigorously assessed using a combination of modern analytical techniques. These methods provide both qualitative and quantitative data, ensuring the compound meets the required specifications for further research. The primary techniques employed for verification and purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy of this compound, the protons on the pyrrolidine ring and the carboximidamide group will exhibit characteristic chemical shifts. The protons on the carbons adjacent to the nitrogen of the pyrrolidine ring (α-protons) are expected to appear further downfield due to the deshielding effect of the electronegative nitrogen atom. The β-protons will resonate at a slightly higher field. The protons of the NH and NH₂ groups of the carboximidamide moiety are expected to be observed as broad singlets, and their chemical shifts can be sensitive to the solvent used and the concentration of the sample.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the carboximidamide group (C=N) is expected to have the most downfield chemical shift due to its bonding to three nitrogen atoms. The α-carbons of the pyrrolidine ring will be deshielded by the adjacent nitrogen and will appear at a lower field than the β-carbons.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrolidine CH₂ (β) | ~1.80-2.00 | Multiplet | 4H |
| Pyrrolidine CH₂ (α) | ~3.20-3.40 | Triplet | 4H |
| NH/NH₂ | ~5.00-7.00 | Broad Singlet | 3H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Pyrrolidine C (β) | ~25 |
| Pyrrolidine C (α) | ~47 |
| Carboximidamide C | ~158 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structural fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition.
Under typical electron ionization (EI) conditions, the molecule is expected to show a molecular ion peak ([M]⁺). The fragmentation pattern would likely involve the loss of the carboximidamide group or cleavage of the pyrrolidine ring.
Predicted Mass Spectrometry Data for this compound
| Analysis Type | Predicted Value |
| Molecular Formula | C₅H₁₁N₃ |
| Molecular Weight | 113.16 g/mol |
| Exact Mass (HRMS) | 113.0953 |
| Key Fragmentation Peaks (m/z) | [M]⁺ at 113, and fragments corresponding to the pyrrolidine ring and the carboximidamide moiety. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. Due to the basic nature of the guanidine-like carboximidamide group, a mixed-mode or cation-exchange chromatography method is often suitable. sielc.comnih.gov A reversed-phase column with an acidic mobile phase containing an ion-pairing agent could also be employed. Detection is typically achieved using a UV detector at a low wavelength (around 200-210 nm) or an Evaporative Light Scattering Detector (ELSD). mtc-usa.com The purity is determined by integrating the peak area of the main compound and any impurities.
Typical HPLC Parameters for Analysis
| Parameter | Condition |
| Column | Mixed-mode or Cation-exchange (e.g., Primesep 100) or C18 |
| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~200 nm or ELSD |
| Injection Volume | 5 - 20 µL |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula of this compound. The experimentally determined percentages are compared with the theoretically calculated values. A close agreement (typically within ±0.4%) is considered evidence of the compound's purity. man.ac.ukchemaxon.com
Theoretical Elemental Composition of this compound (C₅H₁₁N₃)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.01 | 5 | 60.05 | 53.09% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 9.80% |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 37.11% |
| Total | 113.168 | 100.00% |
Biological Activities and Pharmacological Relevance of Pyrrolidine 1 Carboximidamide
General Biological Activities
The core structure of Pyrrolidine-1-carboximidamide, which incorporates a guanidine (B92328) group attached to the nitrogen of a pyrrolidine (B122466) ring, serves as a versatile template for the development of pharmacologically active agents. The inherent properties of this scaffold have been exploited to generate derivatives with a wide range of biological effects.
Antimicrobial Efficacy
The this compound scaffold has been identified in compounds with notable antimicrobial properties. While the parent compound itself has been synthesized, much of the activity is reported in more complex derivatives.
Notably, a class of natural products known as Sidoamidines, which are 8-(this compound-2-yl)-(epi)gallocatechins, have been identified as components of the Pelargonium sidoides root extract. nih.govresearchgate.net This extract is recognized for its broad-spectrum activity against various pathogens, including bacteria and viruses, suggesting a contribution from its constituent compounds like Sidoamidines. nih.govresearchgate.net
Furthermore, the synthesis of this compound Hydrochloride has been documented in the context of screening for antibacterial agents against Staphylococcus aureus. nih.govacs.org This highlights the interest in even the simplest form of this scaffold as a potential antibacterial agent. Another derivative, Lixumistat, has been noted for its potential antibacterial effects, expanding the biomedical promise of this class of compounds.
Antitumor and Antiproliferative Effects
Several derivatives of this compound have demonstrated significant potential as antitumor and antiproliferative agents by targeting various pathways involved in cancer progression.
One prominent derivative is N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl] this compound , also known as Lixumistat or IM156. preprints.orgresearchgate.net This compound is a novel biguanide (B1667054) that functions as an inhibitor of mitochondrial protein complex 1, thereby disrupting oxidative phosphorylation, a key metabolic process in cancer cells. preprints.org Its antitumor activity is linked to its ability to reprogram cellular metabolism. preprints.orggoogle.com
Another area of interest is the inhibition of sphingosine (B13886) kinases (SphK), enzymes implicated in cancer and other pathologies. nih.gov The derivative (S)-2-[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]this compound , also referred to as SLR080811, is a guanidine-based inhibitor of Sphingosine Kinase 2 (SphK2). portlandpress.com Additionally, the related compound (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)this compound (SLP7111228) has been identified as the most potent Sphingosine Kinase 1 (SphK1)-selective inhibitor reported to date, with a Ki of 48 nM. nih.gov The inhibition of these kinases represents a critical strategy in developing new cancer therapies.
| Compound Name | Target | Mechanism of Action | Reported Activity |
|---|---|---|---|
| Lixumistat (IM156) | Mitochondrial Complex 1 | Inhibitor of oxidative phosphorylation | Demonstrates anti-tumor activity preprints.org |
| SLR080811 | Sphingosine Kinase 2 (SphK2) | Enzyme inhibitor | Inhibits SphK2, relevant in cancer pathologies portlandpress.com |
| SLP7111228 | Sphingosine Kinase 1 (SphK1) | Enzyme inhibitor | Potent and selective SphK1 inhibitor (Ki = 48 nM) nih.gov |
Anti-inflammatory Potential
The this compound structure is integral to compounds that modulate inflammatory pathways, primarily through the inhibition of sphingosine kinases. Sphingosine Kinase 1 (SphK1) is highly expressed in various immune cells and enhances inflammatory responses by triggering pro-inflammatory signals. frontiersin.org
The derivative (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)this compound hydrochloride (SLP7111228) is a potent inhibitor of SphK1. frontiersin.orgnih.gov By inhibiting SphK1, this compound can reduce levels of sphingosine-1-phosphate (S1P), a key signaling molecule involved in inflammation. frontiersin.orgnih.gov This mechanism makes it a promising candidate for treating inflammatory and immune-related diseases. Additionally, natural product derivatives like Sidoamidines, found in Pelargonium sidoides extract, are associated with the extract's immunomodulatory and anti-inflammatory effects. nih.govresearchgate.net
Antiviral Activity (e.g., SARS-CoV-2)
The potential of this compound derivatives extends to antiviral applications. The extract of Pelargonium sidoides, containing Sidoamidines, has demonstrated a broad spectrum of pharmacological activities, including antiviral effects. nih.govresearchgate.net This extract has been shown to interfere with the replication of a range of viruses and can induce an interferon response. nih.govresearchgate.net While not a direct pyrrolidine derivative, the related biguanide compound moroxydine (B1676750) has also shown moderate effectiveness for inhibiting SARS-CoV-2, highlighting the potential of the guanidine functional group in antiviral drug design. preprints.org
Antihypoxic Activity
A specific derivative, 2,5-dioxo-N,N'-diphenylpyrrolidine-1-carboxymidamide , has been identified as having high antihypoxic activity. researchgate.netresearchgate.net In an in vivo study on a model of acute hemic hypoxia, this compound's activity was found to exceed that of the comparison drug, mexidol. researchgate.netresearchgate.net This finding indicates a potential therapeutic application for conditions involving hypoxia, or oxygen deprivation.
| Compound Name | Activity | Experimental Model | Key Finding |
|---|---|---|---|
| 2,5-dioxo-N,N'-diphenylpyrrolidine-1-carboxymidamide | Antihypoxic | Acute hemic hypoxia in vivo model | Activity exceeded that of the reference drug mexidol researchgate.netresearchgate.net |
Anticonvulsant Properties
While the broader class of pyrrolidine-containing compounds is well-known for its anticonvulsant effects, specific research directly linking the this compound scaffold to this activity is limited in the available literature. Extensive research has focused on other pyrrolidine derivatives, such as those incorporating a pyrrolidine-2,5-dione ring. nih.govnih.govmdpi.commdpi.com These compounds have shown significant anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com Their mechanism of action is often attributed to the modulation of neuronal voltage-sensitive sodium and calcium channels. nih.gov However, further investigation is required to determine if these properties translate to derivatives featuring the 1-carboximidamide substitution.
Enzyme Inhibition Profiles
Derivatives of this compound have been investigated for their inhibitory activity against a range of enzymes, demonstrating the adaptability of this chemical moiety in designing targeted therapeutic agents. The following subsections provide a detailed overview of the research findings concerning their effects on specific enzymes.
Sphingosine kinases (SphK), with their two isoforms SPHK1 and SPHK2, are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). The SphK/S1P signaling axis is implicated in numerous cellular processes, including proliferation, inflammation, and cell survival, making these enzymes attractive targets for drug discovery.
Several this compound derivatives have been identified as potent inhibitors of these kinases. One such derivative, SLP7111228 , has demonstrated selective and effective inhibition of SPHK1 with a Ki value of 48 nM. Another compound, VPC96091 , also shows selectivity for SPHK1, with a Ki of 0.10 µM, compared to its weaker inhibition of SPHK2 at 1.50 µM. Conversely, the derivative SLM6031434 has been characterized as an inhibitor of SPHK2, exhibiting a Ki of 370 nM. These findings underscore the potential of the this compound scaffold in developing isoform-selective inhibitors of sphingosine kinases.
| Compound | Target | Inhibitory Constant (Ki) |
|---|---|---|
| SLP7111228 | SPHK1 | 48 nM |
| VPC96091 | SPHK1 | 0.10 µM |
| SPHK2 | 1.50 µM | |
| SLM6031434 | SPHK2 | 370 nM |
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for anti-cancer therapies.
A novel series of pyrrolidine-carboxamide derivatives has been developed and evaluated for their antiproliferative and EGFR inhibitory activities. Among these, compounds 7e, 7g, 7k, 7n, and 7o have shown significant inhibitory potential against EGFR, with IC50 values ranging from 87 to 107 nM. These values are comparable to the reference drug erlotinib, which has an IC50 of 80 nM. The potent inhibition of EGFR by these compounds highlights their potential as leads for the development of new anticancer agents. nih.govnih.gov
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is frequently observed in cancer cells, leading to uncontrolled proliferation. Consequently, inhibitors of CDK2 are being actively pursued as potential cancer therapeutics.
The same series of pyrrolidine-carboxamide derivatives that demonstrated EGFR inhibition also exhibited potent activity against CDK2. nih.gov Specifically, compounds 7e, 7g, 7k, 7n, and 7o were found to inhibit CDK2 with IC50 values in the range of 15 to 31 nM. nih.gov This is noteworthy when compared to the reference inhibitor dinaciclib, which has an IC50 of 20 nM. nih.gov Further investigation into the selectivity of these compounds revealed a preferential inhibitory activity against the CDK2 isoform, suggesting their potential as targeted therapies. nih.gov
| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |
|---|---|---|
| 7e | 87-107 | 15-31 |
| 7g | 87-107 | 15-31 |
| 7k | 87-107 | 15-31 |
| 7n | 87-107 | 15-31 |
| 7o | 87-107 | 15-31 |
| Erlotinib (Reference) | 80 | N/A |
| Dinaciclib (Reference) | N/A | 20 |
No relevant research findings were identified for this compound derivatives acting as inhibitors of Histone Deacetylases (HDACs) within the scope of the conducted search.
InhA, an enoyl acyl carrier protein reductase, is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, making it a validated target for antitubercular drugs.
A series of pyrrolidine carboxamides has been identified as a novel class of potent InhA inhibitors. nih.govnih.gov Through high-throughput screening, a lead compound, d6 , was discovered with an IC50 of 10.05 μM. nih.gov Subsequent optimization of this series led to the identification of more potent inhibitors. Notably, compound d11 , which features 3,5-dichloro substituents, emerged as the most potent compound in this series, with an IC50 of 0.39 μM (390 nM). nih.govnih.gov The discovery and optimization of these pyrrolidine carboxamide-based InhA inhibitors represent a promising avenue for the development of new treatments for tuberculosis. nih.govnih.govnih.gov
| Compound | InhA IC50 (µM) |
|---|---|
| d6 (Lead Compound) | 10.05 |
| d11 | 0.39 |
No relevant research findings were identified for this compound derivatives demonstrating neuronal sodium channel blocking activity within the scope of the conducted search.
Cholinesterase Inhibition
Derivatives of the pyrrolidine scaffold have demonstrated significant inhibitory activity against cholinesterases, which are critical enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of these enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leads to an increased concentration of acetylcholine in cholinergic synapses, a mechanism utilized in the treatment of various neuromuscular disorders and Alzheimer's disease. nih.gov
Research into a series of new dispiro pyrrolidine derivatives revealed a pronounced and selective inhibitory effect, with some compounds showing greater potency against BChE compared to AChE. researchgate.net For instance, one synthesized series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates showed moderate inhibition against AChE, with the most potent compound exhibiting an IC50 value of 46.35 μM. nih.gov In contrast, certain brominated derivatives within the same series displayed anti-BChE activity comparable to the standard drug rivastigmine, with IC50 values as low as 27.38 μM. nih.gov Kinetic studies have indicated that some of these pyrrolidine derivatives act as mixed-mode inhibitors, suggesting they can bind to both the active and allosteric sites of the enzyme. researchgate.net This dual-binding capability presents a sophisticated mechanism for modulating enzyme activity. researchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target Enzyme | IC50 Value (μM) | Type of Inhibition |
|---|---|---|---|
| Dispiro Pyrrolidine (Compound 7b) | BChE | 12.78 ± 1.52 | Mixed-mode |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | Not Specified |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | Not Specified |
Molecular Mechanisms of Action
Interaction with Specific Biological Targets (e.g., Enzymes, Receptors)
The biological effects of pyrrolidine-containing compounds stem from their interaction with a variety of specific molecular targets. Beyond cholinesterases, these compounds have been identified as inhibitors of several other key enzymes and as antagonists for specific receptors.
Enoyl Acyl Carrier Protein Reductase (InhA) : A series of pyrrolidine carboxamides has been discovered as a novel class of potent inhibitors of InhA from Mycobacterium tuberculosis. nih.gov InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antituberculosis agents. nih.gov The potency of a lead compound was improved over 160-fold through structural optimization, achieving an IC50 of 1.39 μM. nih.gov
Poly(ADP-ribose) Polymerase (PARP) : Benzimidazole carboxamides that incorporate a pyrrolidine nucleus have been synthesized and tested as inhibitors of PARP-1 and PARP-2. nih.gov These enzymes are integral to the process of DNA damage repair. nih.gov
Chemokine Receptor CXCR4 : Certain (S)-pyrrolidine derivatives have been reported as antagonists of the CXCR4 chemokine receptor. nih.gov One compound demonstrated excellent binding affinity with an IC50 of 79 nM, competitively displacing the fluorescent 12G5 antibody, indicating potential for antimetastatic activity. nih.gov
G-protein Coupled Receptor 40 (GRP40) : For the treatment of type 2 diabetes, a series of GRP40 agonists were synthesized where a cis-substituted pyrrolidine scaffold was shown to be a key pharmacophore for agonist activity. nih.gov
Table 2: Specific Biological Targets of Pyrrolidine Derivatives
| Derivative Class | Biological Target | Biological Effect |
|---|---|---|
| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Inhibition |
| Benzimidazole Carboxamides | Poly(ADP-ribose) Polymerase-1 and -2 (PARP-1, -2) | Inhibition |
| (S)-Pyrrolidines | CXCR4 Chemokine Receptor | Antagonism |
| cis-4-CF3 Pyrrolidines | G-protein Coupled Receptor 40 (GRP40) | Agonism |
Influence on Key Cellular Processes (e.g., cell growth, survival, migration, viability, inflammation)
Pyrrolidine derivatives exert significant influence over fundamental cellular processes. The compound pyrrolidine dithiocarbamate (B8719985) (PDTC) has been shown to induce a significant reduction in the growth rate and survival of the promyelocytic cell line HL-60 at concentrations as low as 10 μM. nih.gov This effect is directly linked to the activation of apoptotic processes. nih.gov In studies on colorectal cancer cells, a pyrrolidine derivative known as SS13 demonstrated concentration-dependent cytotoxic and antiproliferative effects. researchgate.net
Furthermore, PDTC has shown protective effects in certain contexts. In a study on adriamycin-induced myocardial apoptosis in rats, PDTC administration was found to inhibit myocardial apoptosis. nih.gov This protective effect is associated with the inhibition of NF-kappa B binding activity, which in turn regulates the expression of genes related to apoptosis. nih.gov
Modulation of Specific Metabolic Pathways
The interaction of pyrrolidine derivatives with specific enzymes allows them to directly modulate certain metabolic pathways. The most distinct example is the inhibition of InhA by pyrrolidine carboxamides. nih.gov InhA is a vital enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.govucsf.edu By inhibiting InhA, these compounds effectively disrupt the mycobacterial fatty acid elongation cycle, representing a targeted modulation of a critical metabolic pathway in this pathogen. nih.gov
Apoptosis Induction Mechanisms
Pyrrolidine compounds can trigger programmed cell death through multiple intricate mechanisms. Pyrrolidine dithiocarbamate (PDTC) has been shown to induce apoptosis via a cytochrome c-dependent mechanism. nih.gov A primary event in PDTC-induced apoptosis is the direct release of cytochrome c from the mitochondrial intermembrane space. nih.gov This release subsequently activates downstream effector caspases, such as procaspase 3, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov
In other studies, the apoptotic effect of PDTC has been linked to its ability to inhibit the activity of NF-kappaB. nih.gov This inhibition can downregulate the expression of apoptosis-related genes, such as p53, thereby influencing the apoptotic cascade. nih.gov In adriamycin-treated rats, PDTC decreased the expression of both p53 mRNA and p53 protein in the myocardium, contributing to its protective effect against apoptosis in that specific model. nih.gov Another pyrrolidine compound, SS13, has been implicated in autophagy-mediated cell death in cancer cells, a process initiated by the accumulation of reactive oxygen species. researchgate.net
Neuroprotective Effects and Applications in Neurological Disorders
The pyrrolidine nucleus is a foundational structure for compounds with significant neuroprotective potential, particularly in the context of neurodegenerative conditions like Alzheimer's disease (AD). nih.gov The primary mechanisms underlying these neuroprotective effects are the inhibition of cholinesterases and the mitigation of oxidative stress, both of which are key pathological factors in AD. nih.govresearchgate.net
Novel pyrrolidine-2-one derivatives have been studied for their effects on learning and memory deficits. nih.gov In animal models with scopolamine-induced cognitive impairment, these derivatives were effective in ameliorating behavioral changes. nih.gov The neuroprotective action was substantiated by biochemical analyses showing a reduction in brain acetylcholinesterase (AChE) activity. nih.govresearchgate.net Furthermore, these compounds demonstrated potent antioxidant effects by decreasing lipid peroxidation and increasing the levels of endogenous antioxidants such as reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase. nih.govresearchgate.net The observed results showed that the efficacy of these pyrrolidine-2-one derivatives was comparable to the standard AD drug, donepezil, marking them as promising candidates for diseases associated with cognitive deficits. nih.gov
Computational Chemistry and Molecular Modeling Studies
In Silico Prediction of Biological Activities (e.g., PASS)
In silico approaches are instrumental in the early stages of drug discovery for predicting the biological activity spectra of chemical compounds. nih.govmdpi.com Techniques like the Prediction of Activity Spectra for Substances (PASS) analyze the structure of a molecule to forecast its likely pharmacological effects, mechanisms of action, and even potential toxicity. nih.govresearchgate.net
While specific PASS analysis data for Pyrrolidine-1-carboximidamide is not extensively documented in publicly available literature, the methodology is widely applied to its derivatives. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on various pyrrolidine (B122466) analogs have successfully built models to predict their inhibitory potencies. nih.gov These models correlate structural features with biological activity. For a series of pyrrolidine-based Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.gov These studies reveal that substituent groups at specific positions on the pyrrolidine ring are critical for activity; for example, electron-donating groups at the 3rd position and electron-withdrawing groups at the 4th and 5th positions were found to enhance inhibitory action against DPP-IV. nih.gov Such computational screening allows for the prioritization of compounds for synthesis and biological testing, streamlining the discovery of new therapeutic agents. nih.govnih.gov
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.com It is frequently used to understand how small molecules like pyrrolidine derivatives interact with the active sites of biological macromolecules, such as proteins. nih.gov
Ligand-Protein Binding Affinity Assessments
Molecular docking simulations provide estimates of the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy (kcal/mol). biorxiv.org This scoring is crucial for ranking potential drug candidates. Studies on various pyrrolidine carboxamide derivatives have demonstrated their potential as inhibitors for several key protein targets.
For example, a series of sulphonamide pyrrolidine carboxamide derivatives were evaluated as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT), a validated drug target for malaria. nih.gov Docking studies calculated the theoretical binding affinities, with some compounds showing favorable binding at submicromolar inhibition constant (Kᵢ) values. nih.gov Similarly, pyrrolidine derivatives have been identified as potent inhibitors against pancreatic lipase, with the most active compound showing a strong binding energy of -8.24 kcal/mol. mdpi.com Other studies have identified pyrrolidine derivatives as inhibitors for Myeloid cell leukemia-1 (Mcl-1) protein and Enoyl Acyl Carrier Protein Reductase (InhA), with inhibitory activities in the micromolar to nanomolar range. nih.govnih.gov
| Compound Series | Protein Target | Key Finding (Binding Affinity) | Reference |
|---|---|---|---|
| Sulphonamide pyrrolidine carboxamides | P. falciparum N-myristoyltransferase (PfNMT) | Compound 10o showed a theoretical Kᵢ of 0.09 µM. | nih.gov |
| Pyrrolidine derivatives | Pancreatic Lipase (PL) | Compound 12 had a binding energy of -8.24 kcal/mol and an IC₅₀ of 0.143 mg/mL. | mdpi.com |
| Pyrrolidine derivatives | Myeloid Cell Leukemia-1 (Mcl-1) | Compound 18 exhibited a Kᵢ of 0.077 µM. | nih.gov |
| Pyrrolidine carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Lead compound potency was improved over 160-fold through optimization. | nih.gov |
Elucidation of Inhibitor Binding Modes within Active Sites
Beyond predicting affinity, docking studies elucidate the precise binding mode of an inhibitor within the protein's active site. This involves understanding the spatial orientation and conformation of the ligand that allows for optimal interaction. mdpi.com
Crystal structures of pyrrolidine carboxamides complexed with InhA from Mycobacterium tuberculosis have revealed a conserved binding mode. nih.gov The inhibitors occupy the substrate-binding cavity, with the lactam ring of the inhibitor interacting with the NAD⁺ nicotinamide (B372718) ring and the side chains of key amino acid residues like Met161 and Met199. nih.gov In another study, docking of pyrrolidine derivatives into the ATP-binding site of Cyclin-dependent kinase 5 (Cdk5) showed that the inhibitors adopted a similar conformational orientation as the reference compound, Roscovitine. mdpi.com These investigations are critical for structure-based drug design, allowing chemists to modify the inhibitor's structure to improve its fit and potency. nih.govmdpi.com
Prediction of Hydrogen Bonding Networks and Key Molecular Interactions
The stability of a ligand-protein complex is governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Docking simulations are adept at identifying these key interactions.
In the case of pyrrolidine carboxamide inhibitors of InhA, a crucial hydrogen-bonding network is formed between the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158, and the NAD⁺ cofactor. nih.gov For inhibitors of pancreatic lipase, extensive hydrogen bonding with residues such as Gly76, Phe77, Asp79, and His151 was found to be critical for high binding affinity. mdpi.com Similarly, studies on pyrrolidine derivatives as Cdk5/p25 inhibitors identified persistent hydrogen bonds with the catalytically active residue Cys83. mdpi.com Identifying these specific molecular interactions provides a rational basis for optimizing ligand design to enhance binding affinity and selectivity. mdpi.commdpi.com
Mechanistic Studies using Computational Methods in Organic Reactions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of organic reactions. nih.govacs.org They allow for the mapping of reaction energy profiles, characterization of transition states, and exploration of different potential pathways. emich.eduacs.org
Exploration of Reaction Pathways
Quantum chemical modeling has been used to elucidate the complex reaction mechanism for the synthesis of pyrrolidinedione derivatives, which share the core pyrrolidine ring. nih.govrsc.org A study on the one-pot synthesis from nitromethane (B149229) and coumarin (B35378) detailed a multi-stage process involving:
Michael Addition : The initial step is the addition of nitromethane to the coumarin. The calculated energy barrier for the addition of deprotonated nitromethane is relatively low at 21.7 kJ mol⁻¹. nih.gov
Nef-type Rearrangement : This stage involves the transformation of the nitromethyl group. A key step, the proton transfer from the methylene (B1212753) to the nitro group, has a significantly higher energy barrier of 197.8 kJ mol⁻¹. nih.gov The subsequent migration of an oxygen atom is facilitated by a water molecule, with a calculated energy barrier of 142.4 kJ mol⁻¹. nih.govrsc.org
Cyclization and Ring Formation : The final stage is the formation of the pyrrolidine ring. This cyclization step proceeds through a very low energy barrier of just 11.9 kJ mol⁻¹ when the intermediate is protonated. nih.gov However, a preceding tautomerization required for this cyclization has a high barrier of 178.4 kJ mol⁻¹. nih.govrsc.org
These computational explorations provide a detailed, step-by-step understanding of the reaction, highlighting the rate-determining steps and the role of reaction conditions, which is invaluable for optimizing synthetic procedures. nih.govnih.gov
| Reaction Stage | Process | Calculated Energy Barrier (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Michael Addition | Deprotonated nitromethane addition to coumarin | 21.7 | nih.gov |
| Nef-type Rearrangement | Proton transfer (nitromethyl to aci-nitro) | 197.8 | nih.gov |
| Oxygen migration (water-assisted) | 142.4 | nih.govrsc.org | |
| Cyclization | Tautomerization for cyclization | 178.4 | nih.govrsc.org |
| Pyrrolidine ring formation (protonated) | 11.9 | nih.gov |
Analysis of Transition States and Intermediates
The study of transition states and intermediates is fundamental to understanding the kinetics and thermodynamics of chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to rationalize reaction mechanisms, predict product distributions, and elucidate the structural diversity of products.
In reactions involving guanidinium (B1211019) salts, which are structurally related to the carboximidamide group, DFT computational approaches have been used to investigate proposed mechanisms. nih.gov For instance, the reaction of guanidinium chlorides with dimethyl acetylenedicarboxylate (B1228247) in a tandem aza-Michael addition/intramolecular cyclization was studied using M06-2X and B3LYP computational methods. nih.gov This analysis involves calculating the structures and Gibbs energies of transition states and intermediates along the reaction paths to understand the stability of different tautomers and their reactivity. nih.gov Such studies have shown that the structural diversity of the resulting products can be explained by the concurrent formation of various tautomers created in situ. nih.gov
Similarly, quantum chemical studies have been applied to elucidate the multi-stage synthesis of pyrrolidine derivatives. For example, the one-pot synthesis of pyrrolidinedione derivatives from nitromethane and coumarin involves Michael addition, a Nef-type rearrangement, and cyclization to form the pyrrolidine ring. nih.govrsc.org Computational modeling of this process revealed the energy barriers for each step. The final cyclization stage, which forms the pyrrolidine ring, proceeds through a transition state with a very low energy barrier (11.9 kJ mol⁻¹) once a necessary tautomerization occurs. nih.govrsc.org However, the preceding tautomerization of the nitrosohydroxymethyl group to the hydroxy-N-hydroxyiminomethyl group has a significantly higher energy barrier of 178.4 kJ mol⁻¹. nih.govrsc.org These findings highlight how computational analysis of transition states and intermediates can identify rate-limiting steps and provide a detailed map of the reaction pathway.
Table 1: Calculated Energy Barriers in the Synthesis of Pyrrolidinedione Derivatives An interactive data table summarizing key energy barriers calculated in computational studies of pyrrolidine ring formation.
| Reaction Step | Energy Barrier (kJ mol⁻¹) | Note |
| Deprotonated Nitromethane Addition | 21.7 | Initial Michael addition step. rsc.org |
| Oxygen Atom Migration (Nef-type) | 142.4 | Assisted by an additional water molecule. rsc.org |
| Tautomerization for Cyclization | 178.4 | Prerequisite step for ring formation. rsc.org |
| Cyclization to Pyrrolidine Ring | 11.9 | Occurs after the high-barrier tautomerization. rsc.org |
Theoretical Models for Predicting Pharmacological Effects
Theoretical models are critical for predicting how a molecule like this compound might interact with biological targets, thereby forecasting its potential pharmacological effects. These models encompass a range of techniques, including molecular docking and molecular dynamics (MD) simulations, which provide insights into ligand-protein interactions at the atomic level.
Molecular docking studies, for instance, have been used to investigate how pyrrolidine derivatives bind to specific protein targets. In a study of new sulphonamide pyrrolidine carboxamide derivatives designed as antiplasmodial agents, molecular docking was used to predict their binding affinities for P. falciparum N-myristoyltransferase (PfNMT), a validated drug target. plos.org This analysis identified key interactions between the ligands and residues in the protein's binding site, helping to explain the observed biological activity. plos.org
For other pyrrolidine derivatives designed as inhibitors of myeloid cell leukemia-1 (Mcl-1), a combination of molecular docking, ADME/Tox analysis, and MD simulations were employed. nih.govstaempflirecht.ch Molecular docking revealed the mode of interaction between the compounds and key amino acid residues in the Mcl-1 binding site. researchgate.net Subsequent MD simulations, running for trajectories of 100 ns, were used to assess the stability of these ligand-protein complexes over time, reinforcing the docking results. researchgate.net Furthermore, binding free energy estimations (MMPBSA) can be calculated from these simulations to provide a more quantitative prediction of binding affinity. staempflirecht.chresearchgate.net Such comprehensive modeling allows for the rational design of new compounds with potentially improved potency and pharmacokinetic profiles. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures.
Both 2D- and 3D-QSAR models have been developed for various series of pyrrolidine derivatives. For a large set of 248 pyrrolidine amide derivatives acting as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a 2D-QSAR model was built using optimized structures from quantum chemistry calculations (HF/6-31G* level of theory). researchgate.net The resulting model demonstrated good predictive ability, suggesting that the electronic effect of substituents on the pyrrolidine and carbon rings plays a crucial role in their inhibitory activity. researchgate.net
For a series of pyrrolidine derivatives designed as novel Mcl-1 inhibitors, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were generated. nih.govresearchgate.net These models yielded statistically significant results and provided 3D contour maps that visualize the favorable and unfavorable contributions of steric and electrostatic fields to the inhibitory activity. nih.govresearchgate.net Similarly, 3D-QSAR models for pyrrolidine derivatives as neuraminidase inhibitors showed that hydrogen bonds and electrostatic factors were major contributors to their activity, a finding that was consistent with molecular docking results. nih.gov
Table 2: Statistical Parameters of Various QSAR Models for Pyrrolidine Derivatives An interactive data table presenting the statistical validation parameters for different QSAR models developed for pyrrolidine-containing compounds.
| Compound Series / Target | QSAR Model | R² (Correlation) | Q² (Cross-validation) | R²pred (External Prediction) | Key Finding |
| Pyrrolidine amides / DPP-IV researchgate.net | 2D-QSAR | 0.867 | 0.669 | 0.666 | Electronic effects are important for activity. |
| Pyrrolidine derivatives / Mcl-1 nih.govresearchgate.net | CoMFA | 0.999 | 0.689 | 0.986 | Steric and electrostatic fields guide potency. |
| Pyrrolidine derivatives / Mcl-1 nih.govresearchgate.net | CoMSIA | 0.923 | 0.614 | 0.815 | Provides detailed field contribution maps. |
| Pyrrolidine derivatives / Neuraminidase nih.gov | 3D-QSAR | 0.731 - 0.830 | 0.560 - 0.611 | 0.649 - 0.856 | Hydrogen bonds and electrostatics are key. |
Advanced Applications and Translational Research
Role as Pharmaceutical Precursors and Intermediates in Drug Synthesis
The pyrrolidine (B122466) ring is a cornerstone in medicinal chemistry, serving as a fundamental building block in the synthesis of a vast array of therapeutic agents. mdpi.comresearchgate.net Its derivatives, including those with the carboximidamide functional group, are crucial intermediates for constructing more complex molecules with desired pharmacological profiles. nih.govnih.gov The synthesis of novel drug candidates often leverages the pyrrolidine scaffold to introduce specific three-dimensional conformations that are essential for precise interaction with biological targets. mdpi.com
Research has demonstrated the synthesis of various series of pyrrolidine carboxamide analogues, which are structurally similar to pyrrolidine-1-carboximidamide, as potential chemotherapeutic agents. For instance, novel pyrrolidine aryl carboxamide derivatives have been designed and synthesized as potential treatments for hepatocellular carcinoma. nih.gov In these syntheses, the pyrrolidine core acts as the central scaffold from which different aryl groups are appended via an amide linkage, allowing for systematic exploration of structure-activity relationships (SAR). nih.gov
Similarly, new sulphonamide pyrrolidine carboxamide derivatives have been synthesized and evaluated for their antiplasmodial and antioxidant activities. nih.govplos.org In these synthetic pathways, proline (a natural pyrrolidine derivative) is often the starting material, which is then functionalized with sulfonyl chlorides and subsequently coupled with various amino acid derivatives to yield the final bioactive compounds. plos.org These examples underscore the role of the functionalized pyrrolidine moiety as a versatile precursor, enabling the creation of diverse molecular libraries for screening against various diseases, from cancer to malaria. nih.govplos.org
| Precursor/Intermediate Class | Therapeutic Target/Application | Reference Compounds/Series |
| Pyrrolidine Aryl Carboxamides | Hepatocellular Carcinoma (Anticancer) | Rigid analogues of OSU-2S |
| Sulphonamide Pyrrolidine Carboxamides | Malaria (Antiplasmodial), Oxidative Stress (Antioxidant) | Sulphonamide-dipeptide derivatives |
| Pyrrolidine-based Kinase Inhibitors | Cancer (EGFR/CDK2 inhibition) | Pyrrolidine-carboxamide derivatives 7a-q |
Fragment-Based Drug Discovery Approaches Utilizing this compound Scaffolds
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, starting with small, low-molecular-weight fragments that bind weakly to a biological target. mdpi.com The pyrrolidine scaffold is of particular interest in the FBDD community due to its favorable properties. nih.gov Its non-planar, saturated structure provides excellent three-dimensional (3D) character, which is a desirable trait for exploring the complex topologies of protein binding sites. nih.govnih.gov
The pyrrolidine ring allows for the creation of homochiral fragment scaffolds with predefined stereochemistry, enhancing 3D character and enabling more specific interactions with targets. nih.gov Furthermore, the scaffold provides good coverage of functional vector space, meaning that substituents can be placed in distinct orientations around the core, facilitating the process of growing or linking fragments to improve binding affinity. nih.govwsu.edu The inherent saturation of the pyrrolidine ring can also impart improved physicochemical properties, such as enhanced aqueous solubility, compared to flat, aromatic fragments. nih.gov
While research has focused broadly on pyrrolidine-based fragments, the this compound unit is an attractive candidate for inclusion in FBDD libraries. The carboximidamide group can act as a key hydrogen-bonding motif, capable of forming multiple interactions with a protein target. Its basic nature allows it to serve as a protonated cation under physiological conditions, enabling strong ionic interactions. The combination of the rigid, 3D-oriented pyrrolidine ring and the versatile binding capability of the carboximidamide group makes this scaffold a promising starting point for developing novel inhibitors against various therapeutic targets.
Development of Multi-Targeted Therapies Incorporating this compound Units
Complex diseases such as cancer and metabolic disorders are often driven by multiple pathological pathways, making single-target drugs only partially effective. mdpi.com This has led to the development of multi-targeted therapies, where a single molecule is designed to interact with several key targets simultaneously. The this compound scaffold has been successfully incorporated into such multi-targeted agents.
A prime example is the investigational compound HL156A , a novel metformin derivative with the IUPAC name N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]this compound. wikipedia.org This molecule has demonstrated a multi-pronged approach to cancer therapy. nih.govnih.gov While metformin primarily acts on AMP-activated protein kinase (AMPK), HL156A not only potently activates AMPK but also inhibits several other critical signaling pathways involved in cancer cell growth, proliferation, and survival. wikipedia.orgnih.gov
Biochemical studies have shown that HL156A suppresses the expression and activation of insulin-like growth factor-1 (IGF-1) and its downstream effectors, including protein kinase B (AKT), mammalian target of rapamycin (mTOR), and extracellular signal-regulated kinases (ERK1/2). wikipedia.orgnih.govnih.gov By hitting these multiple nodes in the cancer signaling network, HL156A can more effectively inhibit tumor progression, reduce cell migration, and induce apoptosis. nih.gov This compound exemplifies the successful use of the this compound unit as a core structure for creating potent, multi-targeted therapeutic candidates. researchgate.net
| Target Protein/Pathway | Role in Disease (Cancer) | Effect of HL156A |
| AMP-activated protein kinase (AMPK) | Energy sensing, tumor suppression | Activation |
| Insulin-like growth factor-1 (IGF-1) | Cell growth and proliferation | Inhibition |
| Protein Kinase B (AKT) | Survival, proliferation, metabolism | Inhibition |
| Mammalian Target of Rapamycin (mTOR) | Cell growth, protein synthesis | Inhibition |
| Extracellular signal-regulated kinases (ERK) | Proliferation, differentiation | Inhibition |
Applications in Proteomics and Biochemical Studies
The this compound compound is also utilized as a tool in biochemical and proteomics research. The commercial availability of this compound acetate as a biochemical for proteomics research indicates its use in laboratory settings, potentially as a reference standard, a ligand for affinity chromatography, or in screening assays. scbt.com
Furthermore, the core pyrrolidine structure is amenable to modification for creating specific biochemical probes. Research has shown the successful design of a fluorescent probe for the specific detection of the parent compound, pyrrolidine. nih.gov This probe was used for imaging exogenous pyrrolidine in biological systems such as zebrafish, demonstrating how such heterocyclic structures can be adapted for bio-analytical applications. nih.gov This suggests the potential for developing similar probes based on the this compound scaffold to track its distribution in cells or to identify its protein binding partners through chemical proteomics approaches.
Investigation for Potential Use in Novel Functional Materials
While the primary focus of research on this compound has been in the biomedical field, investigations into related pyrrolidine and pyrrolidone structures suggest potential applications in the development of novel functional materials. The incorporation of pyrrolidine derivatives into polymer backbones is being explored to create materials with specialized properties, particularly for biomedical applications like drug and gene delivery.
For example, end-functionalized polymeric systems derived from N-ethyl pyrrolidine methacrylamide have been synthesized and evaluated as non-viral vectors for gene therapy. nih.gov These cationic polymers can form complexes with DNA and have shown high transfection efficiency with excellent biocompatibility. nih.gov In a different approach, pyrrolidone-containing diacid monomers have been used to synthesize polyanhydrides. bucknell.edu Polyanhydrides are a class of erodible polymers used for sustained drug delivery, where the erosion rate and drug release can be tuned by the chemical nature of the polymer backbone. bucknell.edu Although direct research on this compound in materials science is limited, these studies highlight the utility of the pyrrolidine ring in creating functional polymers and materials, suggesting a potential avenue for future investigation. uni-wuerzburg.de
Clinical Relevance of this compound-Related Scaffolds in Approved Therapeutics
The pyrrolidine scaffold is a privileged structure in medicinal chemistry and is a component of numerous therapeutics approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net Its prevalence highlights the clinical significance of this heterocyclic ring in drugs targeting a wide range of diseases. Examples of approved drugs containing a pyrrolidine ring include the antihypertensive agent Captopril, the antiviral drug Telaprevir, and several modern kinase inhibitors used in oncology. researchgate.net In 2022 alone, the FDA approved multiple pyrrolidine-containing drugs, such as Pacritinib (a JAK-2 inhibitor) and Futibatinib (an FGFR-4 inhibitor), further cementing the scaffold's importance in contemporary medicine. nih.govresearchgate.net
While many approved drugs feature the general pyrrolidine ring, the direct clinical relevance of the more specific this compound scaffold is demonstrated by compounds currently in clinical development. The multi-targeted agent HL156A, which is chemically a this compound derivative, is in a Phase 1 clinical trial for patients with advanced solid tumors and lymphoma. wikipedia.org The progression of this compound into human trials underscores the therapeutic potential and clinical relevance of this particular structural class, bridging preclinical research with the potential for new cancer treatments.
| Compound/Drug Name | Therapeutic Class | Status | Pyrrolidine-Related Moiety |
| Pacritinib | JAK-2 Inhibitor | FDA Approved (2022) | Pyrrolidine ring |
| Futibatinib | FGFR-4 Inhibitor | FDA Approved (2022) | Pyrrolidine ring |
| Captopril | ACE Inhibitor | FDA Approved | Proline (pyrrolidine-2-carboxylic acid) core |
| HL156A | AMPK Activator / Multi-kinase Inhibitor | Phase 1 Clinical Trial | This compound derivative |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Complex Derivatives
The synthesis of pyrrolidine-1-carboximidamide and its analogues is a key area of research, aimed at creating more complex and functionally diverse molecules. One established method involves the reaction of pyrrolidine (B122466) with an amidinating agent like amidinopyrazole hydrochloride. This reaction is often facilitated by a base such as N,N-diisopropylethylamine and can be accelerated using microwave irradiation, providing a rapid route to the core structure. acs.orgnih.gov Another approach utilizes 1H-pyrazole-1-carboximidamide as a guanylating agent to attach the carboximidamide group to the pyrrolidine nitrogen. nih.gov
Current research is focused on developing more sophisticated synthetic schemes to generate derivatives with specific stereochemistry and substitutions, which are crucial for enhancing potency and selectivity. For instance, multi-step sequences are employed to introduce various functional groups onto the pyrrolidine ring or to append complex aryl or heterocyclic moieties. nih.gov These methods include Horner–Wadsworth–Emmons reactions, acs.orgnih.gov cycloadditions, acs.orgnih.gov Sonogashira reactions, and reductive aminations, allowing for the systematic exploration of the chemical space around the this compound scaffold. nih.govacs.org The synthesis of analogues with conformationally restricted tail regions, such as those incorporating internal alkenes or cycloalkanes, is also being explored to improve binding affinity and isoform selectivity for specific targets. acs.org
Identification of New Biological Targets and Pathways for this compound
Initial interest in this compound derivatives centered on their activity as inhibitors of sphingosine (B13886) kinases (SphK1 and SphK2). acs.orgfrontiersin.orgnih.gov These enzymes are crucial in the sphingolipid signaling pathway, producing sphingosine-1-phosphate (S1P), a mediator involved in cancer, inflammation, and fibrosis. nih.govnih.gov Many derivatives have been developed as competitive inhibitors of sphingosine binding to these kinases. nih.gov
More recent research has uncovered novel biological targets, significantly broadening the compound's potential applications. Phenotypic screening has identified derivatives that modulate the autophagy-lysosome pathway, a critical cellular process for degrading and recycling damaged components. acs.orgnih.govresearchgate.net Specific targets in this pathway have been identified as Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1). acs.orgnih.govresearchgate.net This discovery links the this compound scaffold to the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, where autophagy dysfunction is a known factor. nih.gov
Furthermore, certain biguanide (B1667054) derivatives of this compound, such as HL156A, have been shown to inhibit mitochondrial complex I of the oxidative phosphorylation pathway and activate AMP-activated protein kinase (AMPK), similar to metformin. researchgate.netnih.govpreprints.org This positions these compounds as potential therapeutics for metabolic diseases and cancers like glioblastoma. nih.gov Naturally occurring derivatives, known as sidoamidines, have also been isolated from plant extracts and are being investigated for their role in treating respiratory infections. thieme-connect.comfrontiersin.org
Strategies for Developing Highly Selective and Potent Agents
A primary goal in this compound research is the development of agents with high potency and selectivity for their intended biological targets. In the context of sphingosine kinase inhibition, extensive structure-activity relationship (SAR) studies have been conducted. These studies have revealed that modifications to the pyrrolidine ring, the linker, and the lipophilic tail can dramatically influence isoform selectivity between SphK1 and SphK2. acs.orgacs.orgnih.gov
Key strategies include:
Modification of the Heterocyclic Headgroup: Replacing the pyrrolidine with other heterocycles like piperidine (B6355638) can alter selectivity. The presence and stereochemistry of substituents on the ring, such as hydroxyl groups, are also critical for inhibitory potency and isoform preference. acs.orgfrontiersin.org
Alteration of the Lipophilic Tail: The length and rigidity of the aliphatic or aryl tail that binds to the sphingosine pocket are crucial. Introducing rigid motifs like cycloalkanes or substituted aromatic rings has been shown to enhance SphK2 potency and selectivity. acs.org
Isosteric Replacements: Replacing key functional groups, such as substituting an amidine with a guanidine (B92328) isostere, has been used to modify binding interactions and improve selectivity. nih.gov
These systematic modifications have led to the discovery of compounds that are highly selective for either SphK1 or SphK2, which is essential for minimizing off-target effects and developing targeted therapies. nih.gov
| Structural Region | Modification Strategy | Impact on Activity/Selectivity | Reference |
|---|---|---|---|
| Headgroup | Varying heterocycle (e.g., pyrrolidine vs. piperidine) | Alters selectivity between SphK1 and SphK2. | acs.orgfrontiersin.org |
| Headgroup | Introducing hydroxyl substituents | Hydroxyl groups and their stereochemistry are crucial for potency. | acs.orgfrontiersin.org |
| Linker | Changing the oxadiazole moiety | Impacts binding and orientation within the active site. | nih.gov |
| Tail Region | Incorporating rigid elements (e.g., cycloalkanes, alkenes) | Can significantly improve SphK2 potency and selectivity. | acs.org |
| Core Moiety | Replacing amidine with guanidine isostere | Modifies electrostatic interactions and can enhance selectivity. | nih.gov |
Integration of Advanced Computational Approaches in Rational Drug Design
Computational modeling has become an indispensable tool in the development of this compound derivatives. Molecular docking studies are frequently used to predict how different analogues will bind to the active sites of target proteins, such as SphK1 and SphK2. acs.orgnih.gov These models help researchers understand the key molecular interactions, like hydrogen bonds and salt bridges with specific amino acid residues (e.g., D178 in SphK1), that govern inhibitor potency. acs.org
By visualizing the binding poses of compounds within the crystal structures of their targets, scientists can rationally design new derivatives with improved affinity and selectivity. For example, computational docking revealed that a phenyl ether moiety in one dual inhibitor allows for favorable rotation within the binding pocket of both SphK isoforms. nih.gov This in silico analysis guides synthetic efforts, prioritizing the creation of molecules with the highest probability of success and accelerating the drug discovery process.
Exploration of Therapeutic Potential Beyond Current Indications
The discovery of new biological targets for this compound has opened up numerous therapeutic possibilities beyond the initial focus on cancer and inflammation.
Neurodegenerative Diseases: Derivatives that modulate autophagy by targeting Lamin A/C and LAMP1 hold significant promise for treating conditions like Alzheimer's disease. acs.orgnih.govresearchgate.net By enhancing the clearance of protein aggregates, these compounds could address a fundamental pathological process in neurodegeneration. nih.gov
Metabolic Disorders: As a biguanide derivative with metformin-like activity, the compound HL156A is being explored for its potential in metabolic diseases. nih.govpreprints.org Its ability to inhibit mitochondrial complex I suggests applications where modulating cellular energy metabolism is beneficial.
Infectious Diseases: The identification of this compound structures within natural products used to treat respiratory infections suggests a role as antibacterial or antiviral agents. thieme-connect.comfrontiersin.org Further investigation into their mechanisms of action could lead to the development of new anti-infective therapies. google.com
Challenges and Opportunities in this compound Research
The field of this compound research is poised for significant advancement, though it faces several challenges. A key challenge is achieving the desired level of selectivity for specific enzyme isoforms or biological pathways to minimize potential off-target effects and associated toxicities. nih.gov For complex conditions like cancer, overcoming drug resistance remains a significant hurdle. nih.gov
However, the opportunities are vast. The chemical tractability of the this compound scaffold allows for the creation of large, diverse libraries of compounds for screening. The continued discovery of new biological targets and pathways, such as the autophagy-lysosome system, opens up entirely new therapeutic areas that were previously unexplored for this class of compounds. acs.orgnih.gov The potential to develop drugs for neurodegenerative diseases, metabolic disorders, and infectious diseases represents a major opportunity to address significant unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
